molecular formula C5H3ClN4 B3186611 3-Chloro-1H-pyrazolo[3,4-b]pyrazine CAS No. 1260773-79-2

3-Chloro-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B3186611
CAS No.: 1260773-79-2
M. Wt: 154.56
InChI Key: OCWNQLJILNBOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1H-pyrazolo[3,4-b]pyrazine is a useful research compound. Its molecular formula is C5H3ClN4 and its molecular weight is 154.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

3-Chloro-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that has been found to interact with several targets. One of the primary targets of this compound is the Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it has been found to inhibit TRKA . This inhibition disrupts the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

The inhibition of TRKs by this compound affects several biochemical pathways. These include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . The disruption of these pathways can lead to a decrease in cell proliferation and differentiation, thereby potentially slowing the progression of cancer .

Pharmacokinetics

It is known that the compound has good plasma stability . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The inhibition of TRKs by this compound can lead to a decrease in cell proliferation and differentiation . This can potentially slow the progression of cancer.

Properties

IUPAC Name

3-chloro-2H-pyrazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWNQLJILNBOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743683
Record name 3-Chloro-2H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260773-79-2
Record name 3-Chloro-2H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1H-pyrazolo[3,4-b]pyrazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-1H-pyrazolo[3,4-b]pyrazine
Reactant of Route 3
3-Chloro-1H-pyrazolo[3,4-b]pyrazine
Reactant of Route 4
3-Chloro-1H-pyrazolo[3,4-b]pyrazine
Reactant of Route 5
3-Chloro-1H-pyrazolo[3,4-b]pyrazine
Reactant of Route 6
3-Chloro-1H-pyrazolo[3,4-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.